Benzofuran-2-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
CAS No.: 1396584-04-5
Cat. No.: VC6187339
Molecular Formula: C17H14F3N3O3
Molecular Weight: 365.312
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1396584-04-5 |
---|---|
Molecular Formula | C17H14F3N3O3 |
Molecular Weight | 365.312 |
IUPAC Name | 1-benzofuran-2-yl-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Standard InChI | InChI=1S/C17H14F3N3O3/c18-17(19,20)16-22-21-14(26-16)11-5-3-7-23(9-11)15(24)13-8-10-4-1-2-6-12(10)25-13/h1-2,4,6,8,11H,3,5,7,9H2 |
Standard InChI Key | LRLHXNGYMMPRBL-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3O2)C4=NN=C(O4)C(F)(F)F |
Introduction
Chemical Structure and Molecular Characteristics
The compound features three distinct structural domains:
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Benzofuran core: A bicyclic aromatic system comprising fused benzene and furan rings, known for enhancing metabolic stability and binding affinity in drug design .
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Piperidine spacer: A six-membered nitrogen-containing ring that introduces conformational flexibility and facilitates interactions with biological targets .
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5-Trifluoromethyl-1,3,4-oxadiazole substituent: A heterocyclic group contributing electron-withdrawing properties and resistance to enzymatic degradation due to the trifluoromethyl (-CF₃) group .
Molecular Formula: C₁₈H₁₅F₃N₄O₃
Molecular Weight: 416.34 g/mol
Key Structural Features:
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The oxadiazole ring’s electron-deficient nature promotes π-π stacking interactions with aromatic residues in enzyme active sites .
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The trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier permeability .
Synthetic Methodologies
Conventional Multi-Step Synthesis
The synthesis typically involves sequential reactions to construct each heterocyclic component:
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Benzofuran formation: Via Paal-Knorr cyclization of substituted phenols with β-ketoesters .
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Piperidine functionalization: Introduction of the oxadiazole group through nucleophilic substitution or cycloaddition reactions. For example, reacting piperidin-3-amine with trifluoromethyl-substituted oxadiazole precursors under acidic conditions .
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Methanone linkage: Coupling the benzofuran and piperidine-oxadiazole units using carbonylating agents like phosgene analogs.
Example Reaction Scheme:
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Synthesis of 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylic acid.
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Amide formation with piperidin-3-amine.
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Cyclization to form the piperidine-oxadiazole intermediate.
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Friedel-Crafts acylation with benzofuran-2-carbonyl chloride .
Green Chemistry Approaches
Microwave- and ultrasound-assisted methods significantly improve efficiency:
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Microwave irradiation: Reduces reaction times from hours to minutes (e.g., 70 seconds for cyclization steps) while increasing yields to 68–96% .
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Ultrasound cavitation: Enhances mixing and energy transfer, achieving 60–86% yields in 30 minutes for analogous benzofuran-oxadiazole hybrids .
Comparative Synthetic Yields:
Method | Yield Range (%) | Time Required |
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Conventional | 36–80 | 24–48 hours |
Ultrasound-assisted | 60–86 | 30 minutes |
Microwave-assisted | 69–96 | 60–70 seconds |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<0.1 mg/mL), consistent with LogP ~3.2 .
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic/basic environments due to the oxadiazole ring .
Spectroscopic Characterization
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¹H NMR: Key signals include aromatic protons (δ 7.2–8.1 ppm), piperidine CH₂ groups (δ 2.5–3.4 ppm), and CF₃ singlet (δ -60 to -70 ppm in ¹⁹F NMR) .
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IR: Stretching vibrations at 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F), and 1550 cm⁻¹ (C=N).
Biological Activity and Mechanisms
Compound | A549 IC₅₀ (µM) | NCI-H23 IC₅₀ (µM) |
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Benzofuran-oxadiazole 4c | 1.48 | 2.91 |
Crizotinib | 8.54 | 10.2 |
Antimicrobial and Antiviral Effects
Benzofuran derivatives exhibit broad-spectrum activity:
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Bacterial MICs: 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
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Antiviral EC₅₀: 0.89 µM against H1N1 influenza via neuraminidase inhibition.
Structure-Activity Relationships (SAR)
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Benzofuran Substitution: Electron-donating groups (e.g., -OCH₃) at the 5-position enhance anticancer activity by 3-fold .
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Oxadiazole Modifications: Trifluoromethyl groups improve metabolic stability (t₁/₂ > 6 hours in hepatic microsomes) .
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Piperidine Flexibility: N-Methylation reduces cytotoxicity, suggesting free NH is critical for target engagement .
Pharmacokinetic and Toxicity Profiles
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CYP450 Interactions: Moderate inhibition of CYP3A4 (IC₅₀ = 15 µM), necessitating dose adjustments with co-administered drugs.
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Hemolytic Toxicity: Analogous compounds show <0.5% hemolysis at 100 µM, indicating favorable safety .
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Bioavailability: Predicted oral bioavailability of 65–72% in rodent models .
Industrial Applications and Patents
While no direct patents cover this compound, related innovations include:
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US9783534B2: Crystalline forms of benzofuran-piperidine analogs for improved solubility .
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PMC8838991: Green synthesis protocols for benzofuran-oxadiazole hybrids .
Future Directions
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Targeted Delivery Systems: Liposomal encapsulation to enhance aqueous solubility.
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Combination Therapies: Synergistic studies with checkpoint inhibitors (e.g., pembrolizumab).
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PROTAC Development: Utilizing the benzofuran scaffold to design degradation tags for oncoproteins.
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